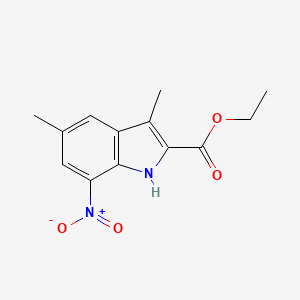![molecular formula C17H20ClNO3 B5279046 1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol](/img/structure/B5279046.png)
1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a naphthyl group, a morpholino group, and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol typically involves the reaction of 1-chloro-2-naphthol with epichlorohydrin, followed by the introduction of a morpholino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthyl derivatives
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol
- 1-[(1-chloro-2-naphthyl)oxy]-3-(4-morpholinyl)-2-propanol
Uniqueness
1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c18-17-15-4-2-1-3-13(15)5-6-16(17)22-12-14(20)11-19-7-9-21-10-8-19/h1-6,14,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOASDWEYNETMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide](/img/structure/B5278967.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5278973.png)
![2-(4-iodophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5278974.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5278979.png)
![N-[2-(2-chlorophenyl)ethyl]-4-[(3R)-3-hydroxy-1-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B5278985.png)
![2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5278998.png)
![ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B5279000.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5279013.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5279019.png)

![N-(3-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5279025.png)
![3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5279027.png)
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopropane-1,1-dicarboxamide](/img/structure/B5279032.png)
![1-methyl-4-[(phenylthio)acetyl]-1,4-diazepane](/img/structure/B5279039.png)
